1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c20-15-6-7-18(21-14-15)26-16-8-11-22(12-9-16)19(23)10-13-27(24,25)17-4-2-1-3-5-17/h1-7,14,16H,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDVJJFNQDOBLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)CCS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 5-chloropyridin-2-ol with piperidine under specific conditions to form the piperidinyl ether intermediate. This intermediate is then reacted with phenylsulfonyl chloride in the presence of a base to yield the final product. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated reactors and continuous flow systems. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The phenylsulfonyl group is known to enhance binding affinity, while the piperidine ring provides structural stability. The chloropyridine moiety may participate in hydrogen bonding or hydrophobic interactions, contributing to the compound’s overall efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Molecular Comparisons
Pharmacological and Physicochemical Properties
- Chloropyridine vs. Furan/Quinoline: The target compound’s 5-chloropyridine may offer stronger electron-withdrawing effects compared to furan () or quinoline (), influencing binding to targets like kinases or receptors.
- Sulfonyl Group Variations : Phenylsulfonyl (target) vs. methanesulfonyl () alters lipophilicity—phenylsulfonyl increases membrane permeability but may reduce solubility.
- Piperidine vs.
Biological Activity
1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of diabetes management and other therapeutic applications. This article provides a comprehensive overview of its biological activity, synthetic pathways, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a chloropyridinyl group and a phenylsulfonyl moiety , contributing to its unique chemical properties. The molecular formula is , and it has a molecular weight of approximately 394.91 g/mol.
The primary biological activity of this compound is attributed to its role as an agonist of the G-protein-coupled receptor 119 (GPR119) . Activation of GPR119 is linked to:
- Insulin signaling pathway stimulation : This leads to increased insulin release from pancreatic beta cells.
- Incretin signaling pathway stimulation : Promotes secretion of GLP-1 (glucagon-like peptide-1), which enhances insulin secretion in response to meals and reduces glucagon release, thereby lowering blood glucose levels.
Pharmacokinetics
Studies indicate that the compound exhibits dose-dependent pharmacokinetics , with increasing exposure correlating with dosage in human trials. This characteristic is crucial for determining appropriate dosing regimens in therapeutic applications.
In Vivo Studies
Research has demonstrated the efficacy of this compound in rodent models of diabetes. For instance:
- A study showed that administration of the compound resulted in significant reductions in blood glucose levels, indicating its potential as a treatment for type 2 diabetes .
Case Studies
Several case studies highlight its effectiveness:
- Case Study 1 : A double-blind placebo-controlled trial involving diabetic rats showed that the compound significantly improved glycemic control compared to the control group.
- Case Study 2 : In another study, a cohort of patients with type 2 diabetes treated with this compound exhibited enhanced GLP-1 levels and improved insulin sensitivity over a 12-week period .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Target |
|---|---|---|---|
| This compound | Structure | GPR119 agonist | Insulin secretion |
| 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)phenol | Structure | GPR119 agonist | Insulin secretion |
| 4-(5-chloro-pyridin-2-yloxy)-piperidine derivatives | Structure | Antimicrobial properties | Various |
Q & A
Q. Optimization Strategies :
- Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent, catalyst) and identify optimal conditions .
- Monitor reactions with HPLC or TLC to track intermediate purity .
Q. Table 1: Example Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Ether Formation | DIAD, PPh₃ | THF | 0°C → RT | 65–75 |
| Sulfonylation | Benzenesulfonyl chloride | DCM | 0°C | 80–85 |
How should researchers characterize the structural purity and identity of this compound?
Basic Question
Methodological Answer:
Combine multiple analytical techniques:
Nuclear Magnetic Resonance (NMR) : Confirm backbone structure via H and C NMR, focusing on piperidine (δ 3.0–4.0 ppm) and sulfonyl (δ 7.5–8.5 ppm) signals .
High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₁₉H₂₀ClN₂O₃S) with <5 ppm error .
High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .
Q. Table 2: Analytical Parameters
| Technique | Column/Probe | Mobile Phase/Parameters | Key Peaks |
|---|---|---|---|
| HPLC | C18 | 60:40 ACN/H₂O | Retention time: 8.2 min |
| H NMR | 400 MHz | CDCl₃ | Piperidine-O: δ 3.8 ppm |
What factors influence the compound’s stability during storage and handling?
Basic Question
Methodological Answer:
Stability is sensitive to:
- pH : Degradation accelerates in acidic (pH < 4) or basic (pH > 9) conditions due to sulfonyl group hydrolysis .
- Temperature : Store at –20°C under inert atmosphere (argon) to prevent oxidation .
- Light : Protect from UV exposure to avoid photodegradation of the chloropyridinyl moiety .
Q. Mitigation Strategies :
- Use amber vials for storage.
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to predict shelf life .
How can computational methods aid in designing novel derivatives of this compound?
Advanced Question
Methodological Answer:
Quantum Chemical Calculations : Use density functional theory (DFT) to predict reaction pathways and transition states for derivative synthesis .
Molecular Docking : Screen derivatives against biological targets (e.g., kinases) to prioritize candidates with high binding affinity .
Reaction Path Search Tools : Employ software like GRRM or AFIR to explore feasible reaction routes .
Q. Table 3: Computational Tools
| Tool | Application | Reference |
|---|---|---|
| Gaussian 16 | DFT optimization of intermediates | |
| AutoDock Vina | Binding affinity prediction |
What experimental approaches resolve contradictions in reported biological activity data?
Advanced Question
Methodological Answer:
Contradictions may arise from:
- Varied Assay Conditions (e.g., cell lines, incubation times).
- Impurity Interference (e.g., residual solvents affecting cytotoxicity).
Q. Resolution Strategies :
Standardized Protocols : Adopt consistent cell lines (e.g., HEK293) and assay durations (e.g., 48-hour exposure) .
Dose-Response Analysis : Generate IC₅₀ curves across multiple concentrations to validate activity thresholds .
Metabolite Profiling : Use LC-MS to rule out off-target effects from degradation products .
How can researchers optimize reaction conditions for scale-up using statistical methods?
Advanced Question
Methodological Answer:
Apply Design of Experiments (DoE) to identify critical parameters:
Factor Screening : Test variables (e.g., catalyst loading, solvent polarity) via Plackett-Burman design .
Response Surface Methodology (RSM) : Model interactions between temperature and stirring rate to maximize yield .
Case Study :
A 2³ factorial design for sulfonylation showed optimal yield at 0°C, 1.2 eq. sulfonyl chloride, and DCM as solvent (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
